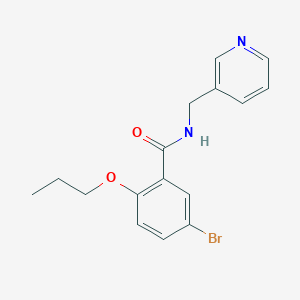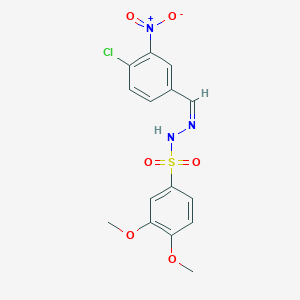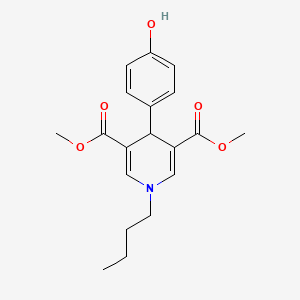
5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPPB is a small molecule inhibitor of the protein complex, Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain sensation.
Mecanismo De Acción
5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide binds to the intracellular domain of TRPV1 and inhibits its activity. The binding of 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide to TRPV1 is reversible, and the inhibition of TRPV1 is concentration-dependent. 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide has been shown to be a potent inhibitor of TRPV1, with an IC50 value of 2.8 μM.
Biochemical and Physiological Effects:
5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide has been shown to reduce pain sensation in various animal models. 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide has been shown to be effective in reducing thermal hyperalgesia, mechanical allodynia, and inflammatory pain. 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its potency and specificity. 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide is a potent inhibitor of TRPV1 and has been shown to be selective for TRPV1 over other ion channels. 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide is also relatively stable and can be stored for long periods of time. One limitation of using 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its solubility. 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide is poorly soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide. One area of research is to explore the role of TRPV1 in other physiological processes, such as inflammation, metabolism, and cancer. Another area of research is to develop more potent and selective TRPV1 inhibitors based on the structure of 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide. Finally, 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide could be used as a lead compound for the development of new drugs for the treatment of pain and inflammation.
Conclusion:
In conclusion, 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide is a small molecule inhibitor of TRPV1 that has potential applications in scientific research. 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide has been shown to be a potent inhibitor of TRPV1, reducing pain sensation in animal models. 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide has several advantages, including its potency and specificity, but also has limitations, such as its solubility. Future research on 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide could lead to the development of new drugs for the treatment of pain and inflammation.
Aplicaciones Científicas De Investigación
5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide has been used extensively in scientific research to study the role of TRPV1 in pain sensation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is expressed in sensory neurons and is involved in the transmission of pain signals. 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of TRPV1, thereby reducing pain sensation.
Propiedades
IUPAC Name |
5-bromo-2-propoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-8-21-15-6-5-13(17)9-14(15)16(20)19-11-12-4-3-7-18-10-12/h3-7,9-10H,2,8,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGOBJNPBEAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4877471.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4877487.png)


![ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4877498.png)
![N-cycloheptyl-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4877504.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4877511.png)
![ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4877512.png)

![cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B4877533.png)

![3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877550.png)
